molecular formula C14H14F2N2OS B2380186 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide CAS No. 893994-99-5

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2380186
CAS No.: 893994-99-5
M. Wt: 296.34
InChI Key: DIAUUERAIBOHBU-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzamide” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity allows the thiazole ring to undergo various chemical reactions .

Scientific Research Applications

  • Development of Anticonvulsants : A study conducted by Sych et al. (2018) focused on the synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity. This compound is a derivative of 1,3,4-thiadiazole and showed promise in preclinical studies, indicating potential application in developing new anticonvulsant drugs (Sych et al., 2018).

  • Antibacterial Drug Research : Research by Straniero et al. (2023) explored 2,6-difluorobenzamides as antibacterial drugs. They found that certain 3-substituted-2,6-difluorobenzamides could interfere with bacterial cell division by inhibiting protein FtsZ, which is critical in the cell division process. This highlights the compound's role in developing new antibacterial agents (Straniero et al., 2023).

  • Synthesis of Chemical Reagents : Wan Ming-hui (2014) reported the synthesis of a new chemical reagent, 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, from a compound structurally similar to N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzamide. This indicates the utility of such compounds in creating new reagents for chemical reactions (Wan Ming-hui, 2014).

  • Investigation of Physicochemical Properties : A study by Ol’khovich et al. (2017) on N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, a compound with structural similarities, provided novel experimental data on physicochemical properties like vapor pressure, solubility, and distribution coefficients. This research contributes to the understanding of such compounds' physical and chemical behavior, which is crucial in drug development (Ol’khovich et al., 2017).

  • Anticancer Agent Synthesis : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, compounds structurally related to N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzamide, as potential anticancer agents. Their study indicated the significance of such compounds in developing new therapies for cancer (Osmaniye et al., 2018).

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS/c1-8-12(20-9(2)18-8)6-7-17-14(19)13-10(15)4-3-5-11(13)16/h3-5H,6-7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAUUERAIBOHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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